14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This compound contains a total of 58 bonds, including 30 non-H bonds, 4 multiple bonds, 1 rotatable bond, and 4 double bonds . It also features a variety of ring structures, including one three-membered ring, one five-membered ring, three six-membered rings, one seven-membered ring, and one nine-membered ring .Applications De Recherche Scientifique
Novel Naphthoquinone Compounds
The compound 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-5-one is structurally related to novel naphthoquinones, such as those isolated from Stereospermum personatum. These compounds exhibit unique molecular structures and may have potential applications in organic synthesis and medicinal chemistry (Ravikumar et al., 2005).
Diels-Alder Reactions in Organic Synthesis
The compound is relevant to the study of Diels-Alder reactions, a key method in organic synthesis. It is similar to compounds used in these reactions for synthesizing various bicyclic compounds, which are significant in developing pharmaceuticals and other complex organic molecules (Lin et al., 2004).
Asymmetric Synthesis Studies
It is also related to studies in asymmetric synthesis, particularly in the synthesis of complex organic structures, such as the 14-membered diene unit of methyl sarcophytoate. This highlights its relevance in developing methodologies for asymmetric synthesis, crucial for creating chiral drugs (Yasuda et al., 1998).
Glycoconjugates Synthesis for Selective Cancer Therapy
The compound's structural features are relevant to the synthesis of glycoconjugates of acetal-glycosides, which are of interest for selective cancer therapy. These glycoconjugates, when linked to monoclonal antibodies, could potentially target tumor-associated antigens, offering a route for targeted cancer treatment (Tietze et al., 1988).
Mécanisme D'action
Target of Action
It is known to be an impurity from the synthesis of Fluorometholone , a glucocorticoid with anti-inflammatory properties . .
Mode of Action
As it is an impurity from the synthesis of Fluorometholone , it may share some similarities in its mode of action with this compound
Biochemical Pathways
A study on the metabolic pathways and genes involved in epoxy fatty acid-enriched oil production in plants provides some insights . It suggests that various genes associated with acyl editing, fatty acid β-oxidation, triacylglycerol assembly, and oil-body formation play fundamental roles in epoxy fatty acid production . Whether Epoxy Metradiene affects similar pathways in humans remains to be investigated.
Pharmacokinetics
The pharmacokinetic properties of Epoxy Metradiene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. As a biochemical used in proteomics research , it is crucial to understand these properties to predict its bioavailability and potential biological effects
Result of Action
As an impurity from the synthesis of Fluorometholone , it may share some of the molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Epoxy Metradiene is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store Epoxy Metradiene at 4°C , suggesting that temperature could affect its stability
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one' involves the conversion of a starting material to a series of intermediates, which are then transformed into the final compound through a series of reactions.", "Starting Materials": [ "2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-diene-14,14-diol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the diol functionality by reacting 2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-diene-14,14-diol with acetic anhydride and pyridine to form the acetylated intermediate.", "Step 2: Reduction of the double bond in the acetylated intermediate using sodium borohydride to form the corresponding diol.", "Step 3: Oxidation of the diol using sodium periodate to form the dialdehyde intermediate.", "Step 4: Condensation of the dialdehyde intermediate with methanol and sodium hydroxide to form the final compound, 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one." ] } | |
Numéro CAS |
83873-16-9 |
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-15-6-8-21(25,13(2)23)20(15,4)11-18-22(17,26-18)19(3)7-5-14(24)10-16(12)19/h5,7,10,12,15,17-18,25H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22+/m0/s1 |
Clé InChI |
SIYXFDGWCLUFNE-SJTSTTJWSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
Synonymes |
(6α,9β,11β)-9,11-Epoxy-17-hydroxy-6-methyl-pregna-1,4-diene-3,20-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.